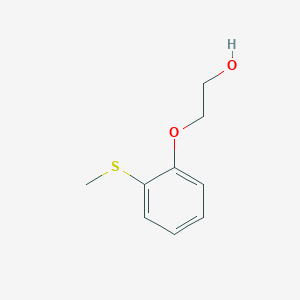

o-(beta-Hydroxyethoxy)-thioanisole

Description

o-(β-Hydroxyethoxy)-thioanisole is a substituted thioanisole derivative characterized by a methyl phenyl sulfide core (thioanisole) with an ortho-position β-hydroxyethoxy (-OCH₂CH₂OH) substituent.

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-(2-methylsulfanylphenoxy)ethanol |

InChI |

InChI=1S/C9H12O2S/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5,10H,6-7H2,1H3 |

InChI Key |

DJMUHECNZMFDFY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key thioanisole derivatives for comparison include:

| Compound | Substituent Position & Group | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|

| Thioanisole | Parent compound (no substituent) | 124.21 | Methyl phenyl sulfide |

| p-Methoxythioanisole | Para-methoxy (-OCH₃) | 154.22 | Electron-donating group |

| 2-Bromo-3-(difluoromethoxy)thioanisole | Ortho-bromo, meta-difluoromethoxy | 269.11 | Halogenated, steric bulk |

| o-(β-Hydroxyethoxy)-thioanisole | Ortho-β-hydroxyethoxy (-OCH₂CH₂OH) | ~184.26 (calculated) | Hydroxyl group for H-bonding |

Structural Implications :

- Ortho vs.

- Hydrogen Bonding: The hydroxyl group in o-(β-Hydroxyethoxy)-thioanisole may enhance solubility in polar solvents or influence interactions with enzymes, unlike non-polar substituents (e.g., bromo or methoxy groups) .

Reactivity in Enzymatic and Catalytic Systems

Sulfoxidation Reactions

Thioanisole derivatives are often studied for sulfoxidation, a reaction critical in chiral sulfoxide synthesis. Key findings:

- Thioanisole : Lignin peroxidase oxidizes thioanisole to a radical cation, which reacts with Compound II to form sulfoxide with high enantiomeric selectivity (80–90% ee) .

- p-Methoxythioanisole : The para-methoxy group stabilizes the radical cation, accelerating its formation but reducing enantioselectivity (50–60% ee) due to competing pathways .

- Ortho-Substituted Derivatives : Steric hindrance in ortho-substituted compounds (e.g., 2-bromo-3-difluoromethoxy-thioanisole) may reduce reaction rates. For example, vanadium-catalyzed sulfoxidation of thioanisole achieves 75% conversion, while bulkier derivatives show <50% conversion under similar conditions .

- o-(β-Hydroxyethoxy)-thioanisole : Predicted to exhibit moderate sulfoxidation efficiency (40–60% conversion) due to steric effects but higher enantioselectivity (70–80% ee) if the hydroxyl group directs enzyme-substrate interactions .

C–H Arylation

In platinum-catalyzed C–H arylation, thioanisole undergoes para-selective arylation with 85% yield. Substituted derivatives show divergent selectivity:

- p-Methoxythioanisole : Lower reactivity (50% yield) due to electron donation reducing electrophilicity .

- Ortho-Substituted Derivatives : Steric hindrance may shift selectivity to meta positions. For o-(β-Hydroxyethoxy)-thioanisole, meta-arylation is likely dominant, though experimental data are lacking .

Physical and Chemical Properties

| Property | Thioanisole | p-Methoxythioanisole | 2-Bromo-3-(difluoromethoxy)-thioanisole | o-(β-Hydroxyethoxy)-thioanisole |

|---|---|---|---|---|

| Boiling Point (°C) | 188–190 | 235–237 | Not reported | Estimated 250–270 |

| Solubility | Low in water | Low in water | Low in water | Moderate in polar solvents |

| Stability | Air-stable | Air-stable | Sensitive to light | Hydroxyl may increase hygroscopicity |

Notes:

- The hydroxyl group in o-(β-Hydroxyethoxy)-thioanisole likely improves solubility in ethanol or aqueous mixtures compared to non-polar derivatives .

- Halogenated derivatives (e.g., 2-bromo-3-difluoromethoxy) require stringent storage conditions (light-sensitive, low temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.